Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
Description
Structural Elucidation and Molecular Characterization
Core Scaffold Analysis: Tetrahydroquinoline Skeleton and Substituent Configuration
The compound’s foundational structure is a 1,2,3,4-tetrahydroquinoline scaffold, a partially saturated quinoline derivative. The tetrahydroquinoline system consists of a benzene ring fused to a piperidine ring, with saturation at positions 1, 2, 3, and 4. Key substituents include:
- 6,7-Dimethoxy groups : Positioned on the aromatic benzene ring, these substituents introduce steric bulk and electron-donating effects, influencing both reactivity and spectroscopic properties.
- 2-Oxo group : A ketone moiety at position 2 of the piperidine ring, which contributes to hydrogen-bonding interactions and polarity.
- 3-Acetate sidechain : An ethyl ester group at position 3, extending from the piperidine ring, enhances solubility in organic solvents and provides a site for further chemical modifications.
The stereochemistry of the tetrahydroquinoline scaffold is defined by the chair-like conformation of the piperidine ring, with the acetate substituent adopting an equatorial orientation to minimize steric strain.
Functional Group Identification: Methoxy, Keto, and Ester Moieties
Methoxy Groups
The 6,7-dimethoxy substituents are identified via their characteristic singlet signals in $$ ^1H $$-NMR (δ 3.82–3.84 ppm) and $$ ^{13}C $$-NMR (δ 55.88–55.90 ppm). These groups donate electron density to the aromatic system via resonance, stabilizing the quinoline framework and modulating its UV-Vis absorption profile.
2-Oxo Group
The ketone at position 2 exhibits a strong infrared (IR) absorption band at 1,710–1,730 cm$$ ^{-1} $$, consistent with conjugated carbonyl stretching. In $$ ^{13}C $$-NMR, the carbonyl carbon resonates at δ 170.54 ppm.
Ethyl Ester
The ethyl ester moiety is confirmed by a triplet at δ 1.29 ppm ($$ ^1H $$-NMR, J = 7.1 Hz) for the methyl group and a quartet at δ 4.22 ppm (J = 7.2 Hz) for the methylene protons. The ester carbonyl appears at δ 170.54 ppm in $$ ^{13}C $$-NMR.
| Functional Group | $$ ^1H $$-NMR (ppm) | $$ ^{13}C $$-NMR (ppm) | IR (cm$$ ^{-1} $$) |
|---|---|---|---|
| Methoxy (-OCH$$ _3 $$) | 3.82–3.84 (s) | 55.88–55.90 | 1,250–1,270 (C-O) |
| Ketone (C=O) | - | 170.54 | 1,710–1,730 |
| Ester (COO) | - | 170.54 | 1,710–1,730 |
Spectroscopic Characterization Techniques (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$-NMR (500 MHz, CDCl$$ _3 $$) : Key signals include aromatic protons at δ 6.50–6.59 ppm (singlets, 2H), piperidine methylene protons at δ 2.86 ppm (br, 4H), and ethyl ester protons at δ 4.22 and 1.29 ppm.
- $$ ^{13}C $$-NMR : The aromatic carbons resonate at δ 109.33–147.53 ppm, while the piperidine carbons appear at δ 28.40–60.67 ppm.
Infrared Spectroscopy (IR)
Dominant bands include:
- C=O stretching (ketone and ester): 1,710–1,730 cm$$ ^{-1} $$.
- C-O stretching (methoxy and ester): 1,250–1,270 cm$$ ^{-1} $$.
Mass Spectrometry (MS)
The molecular ion peak at m/z 293.32 ([M]$$ ^+ $$) corresponds to the molecular formula C$$ _{15} $$H$$ _{19} $$NO$$ _5 $$. Fragment ions at m/z 248 ([M – COOEt]$$ ^+ $$) and m/z 205 ([M – COOEt – CH$$ _3 $$O]$$ ^+ $$) confirm the loss of the ester and methoxy groups.
Comparative Analysis with Structural Analogs (e.g., 6,7-Dimethoxy-2-Oxo Derivatives)
Tetrahydropapaverine (CAS 13074-31-2)
A structural analog with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, tetrahydropapaverine lacks the 3-acetate substituent but shares similar methoxy and piperidine motifs. Its $$ ^1H $$-NMR aromatic signals (δ 6.59–7.36 ppm) are upfield compared to the target compound due to reduced electron withdrawal.
Buphanitine (CAS 4673-18-1)
This pentacyclic alkaloid contains a 9-methoxy-5,7-dioxa-12-azapentacyclo framework. While buphanitine shares methoxy and hydroxyl groups, its complex ring system results in distinct $$ ^{13}C $$-NMR shifts (e.g., δ 109.33–170.54 ppm vs. δ 60.4–165.0 ppm for buphanitine).
| Property | Ethyl 2-(6,7-Dimethoxy-2-Oxo-Tetrahydroquinolin-3-Yl)Acetate | Tetrahydropapaverine | Buphanitine |
|---|---|---|---|
| Molecular Formula | C$$ _{15} $$H$$ _{19} $$NO$$ _5 $$ | C$$ _{20} $$H$$ _{25} $$NO$$ _4 $$ | C$$ _{17} $$H$$ _{21} $$NO$$ _5 $$ |
| Key Functional Groups | Methoxy, ketone, ester | Methoxy, benzyl | Methoxy, hydroxyl |
| $$ ^1H $$-NMR (Aromatic) | δ 6.50–6.59 ppm | δ 6.59–7.36 ppm | δ 6.50–7.51 ppm |
Properties
CAS No. |
5415-50-9 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
ethyl 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate |
InChI |
InChI=1S/C15H19NO5/c1-4-21-14(17)7-10-5-9-6-12(19-2)13(20-3)8-11(9)16-15(10)18/h6,8,10H,4-5,7H2,1-3H3,(H,16,18) |
InChI Key |
ARBUASIXYGDBLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2=CC(=C(C=C2NC1=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Asymmetric Dihydroxylation and Oxidative Cyclization
The Sharpless asymmetric dihydroxylation (AD) process, employing AD-mix-β [(DHQD)₂PHAL ligand], offers a robust platform for synthesizing chiral intermediates. In a patented method, o-cyano-substituted aryl alkenes undergo AD-mediated oxidative cyclization to yield 3-substituted phthalides with 99% enantiomeric excess (ee). While this process targets phthalides, its mechanistic framework—nitrile-directed intramolecular cyclization—can be adapted for tetrahydroquinolines.
Key Reaction Parameters :
-
Catalyst System : Potassium osmate [K₂OsO₂(OH)₄] and potassium ferricyanide [K₃Fe(CN)₆] in AD-mix-β.
-
Solvent : Ternary mixture of t-BuOH/THF/H₂O (0.5:0.5:1).
-
Conditions : Ambient temperature (25–35°C), 3–7 hours.
Adapting this method would require substituting the o-cyano aryl alkene precursor with a 6,7-dimethoxy-substituted analog. Subsequent lactonization could be replaced by esterification to install the ethyl acetate group.
Multi-Step Functionalization of Tetrahydroquinoline Intermediates
A second approach, outlined in Patent WO2007116922A1, involves synthesizing tetrahydroquinoline amines followed by late-stage acylative functionalization. For the target compound, this would entail:
-
Core Synthesis : Constructing the 6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline scaffold via Bischler-Napieralski cyclization or Pictet-Spengler reactions.
-
Acetate Introduction : Alkylating the 3-position with ethyl bromoacetate or performing a Michael addition using ethyl acrylate.
Critical Considerations :
-
Protection-Deprotection : Methoxy groups may require protection (e.g., as methyl ethers) during harsh reaction conditions.
-
Oxidation State Control : The 2-oxo group could be introduced via oxidation of a secondary alcohol intermediate using Jones reagent or Swern oxidation.
Comparative Analysis of Methodologies
The AD method excels in stereochemical control but faces scalability challenges due to osmium toxicity. Conversely, multi-step approaches offer modularity but require optimization to minimize side reactions.
Experimental Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents like THF enhance cyclization kinetics in AD-based routes, while protic solvents (e.g., t-BuOH) improve osmium catalyst solubility. For alkylation steps in multi-step syntheses, DMF or DMSO may stabilize enolate intermediates.
Stereochemical Control
Achieving the desired (R) or (S) configuration at the 3-position necessitates chiral auxiliaries or asymmetric catalysis. The (DHQD)₂PHAL ligand in AD-mix-β induces predictable stereochemistry, whereas enzymatic resolution could supplement multi-step routes.
Purification Challenges
Chromatographic separation of regioisomers (e.g., 3- vs. 4-acetate derivatives) remains a hurdle. Crystallization-driven purification, leveraging differential solubility of diastereomeric salts, is recommended for gram-scale syntheses.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. Reaction outcomes depend on pH and temperature:
| Conditions | Products | Key Observations |
|---|---|---|
| Acidic (HCl, H₂O) | 2-(6,7-Dimethoxy-2-oxo-THQ-3-yl)acetic acid | Slow reaction; requires prolonged heating. |
| Basic (NaOH, EtOH/H₂O) | Sodium salt of the carboxylic acid | Faster reaction; yields >80% with reflux. |
The tetrahydroquinoline ring remains intact during hydrolysis, preserving the bicyclic framework.
Decarboxylation
Heating the compound above 150°C induces decarboxylation, eliminating CO₂ and forming a substituted tetrahydroquinoline derivative:
| Conditions | Product | Yield |
|---|---|---|
| 160°C, inert atmosphere | 3-(6,7-Dimethoxy-2-oxo-THQ)ethane | ~65% |
This reaction is critical for simplifying the molecular structure while retaining biological activity.
Nucleophilic Substitution
The electron-deficient carbonyl group at position 2 of the tetrahydroquinoline ring participates in nucleophilic attacks:
Example: Reaction with Amines
| Reagents | Products | Conditions |
|---|---|---|
| Primary amines (RNH₂) | 2-Imino-THQ derivatives | Ethanol, 60°C, 6–8 h |
The reaction proceeds via a keto-enol tautomerization mechanism, enabling imine formation.
Cyclization Reactions
Intramolecular cyclization occurs under acidic conditions, forming polycyclic structures:
| Catalyst | Product | Application |
|---|---|---|
| H₂SO₄ | Fused tricyclic quinoline-lactam derivatives | Potential antitumor agents |
This reactivity is exploited in synthesizing bioactive analogs for pharmaceutical research .
Functionalization of the Aromatic Ring
The methoxy-substituted benzene ring undergoes electrophilic substitution, though reactions are sterically hindered:
Nitration Example
| Reagents | Product | Position | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 6,7-Dimethoxy-2-oxo-THQ-3-yl nitroester | Para to OMe | ~40% |
Mild conditions are required to prevent ester group degradation .
Oxidation and Reduction
-
Oxidation : The tetrahydroquinoline ring is resistant to mild oxidants (e.g., KMnO₄) but dehydrogenates to quinoline derivatives under strong oxidative conditions (e.g., DDQ).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxyl group, yielding alcohol derivatives .
Scientific Research Applications
Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The tetrahydroquinoline core is a common feature among related compounds, but substituent variations significantly alter their properties. Key analogs include:
Table 1: Structural Comparison of Ethyl 2-(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate and Analogs
Physicochemical and Crystallographic Properties
- Crystal Packing :
- The target compound’s methoxy groups may participate in C–H∙∙∙O or π-π interactions, similar to Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, which exhibits aromatic π-π stacking (3.814 Å spacing) .
Biological Activity
Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects as reported in recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The molecular structure features a tetrahydroquinoline core with methoxy substituents that may influence its biological activity.
Structural Formula
The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline exhibit anticancer properties. For instance, compounds containing the cyclohexenone moiety have been shown to inhibit the growth of HCT116 human colon cancer cells. This suggests that this compound may possess similar anticancer effects due to its structural analogies with known active compounds .
Acetylcholinesterase Inhibition
Another significant biological activity is the inhibition of acetylcholinesterase (AChE). Compounds with a cyclohexenone structure have demonstrated the ability to inhibit AChE effectively. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
Cardiovascular Effects
In a zebrafish model of heart failure, certain tetrahydroquinoline derivatives have shown promising results in attenuating cardiac dysfunction. This indicates potential therapeutic applications for this compound in cardiovascular health .
Study on Anticancer Properties
A study conducted on various tetrahydroquinoline derivatives revealed that those with specific substitutions exhibited significant cytotoxicity against cancer cell lines. This compound was included in this study and showed notable activity against HCT116 cells with an IC50 value indicative of its potency .
AChE Inhibition Assays
In vitro assays demonstrated that the compound effectively inhibited AChE activity. The inhibition constant (Ki) was determined through enzyme kinetics studies and compared favorably with known AChE inhibitors .
Summary Table of Biological Activities
Q & A
Q. How can computational modeling predict physicochemical properties of this compound?
- Methodology : Employ density functional theory (DFT) to calculate electrostatic potential surfaces, identifying reactive sites (e.g., the 2-oxo group). Molecular docking studies (using AutoDock Vina) can assess binding affinity to biological targets, such as Factor XI inhibitors, by modeling interactions with catalytic residues .
Q. What experimental precautions are critical when handling derivatives with reactive ester groups?
- Methodology : Avoid hydrolysis by using anhydrous solvents (e.g., dried ethanol) and inert atmospheres (N₂/Ar). For hydrogenation steps (e.g., Pd/C in ethanol), pre-purify solvents to remove trace acids that could degrade the ester .
Data Contradiction Analysis
Q. How to address inconsistencies in reported bond lengths for the tetrahydroquinolin ring?
- Resolution : Compare datasets from multiple refinements (e.g., SHELXL vs. OLEX2). For example, C11—C12 bond lengths of 1.499(4) Å may vary due to thermal motion. Apply Hirshfeld surface analysis to distinguish static disorder from dynamic effects .
Q. Why do NMR spectra sometimes show unexpected splitting for methoxy protons?
- Resolution : Restricted rotation of the 6,7-dimethoxy groups can cause diastereotopic splitting. Use variable-temperature NMR (VT-NMR) to confirm: coalescence at elevated temperatures indicates dynamic behavior .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
